N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

説明

特性

IUPAC Name |

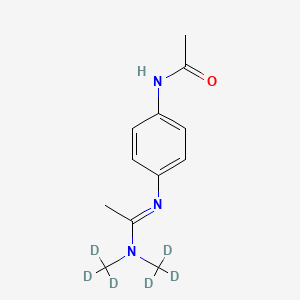

N-[4-[1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/i3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXUSRXKBFHKMO-LIJFRPJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=C(C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)NC(=O)C)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. Due to the limited availability of public data, this guide also includes inferred methodologies for its synthesis and analysis based on structurally related compounds.

Core Chemical Properties

This compound is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms increases its molecular weight, making it a valuable internal standard for quantitative analysis by mass spectrometry.[1]

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide |

| CAS Number | 1795137-54-0 |

| Molecular Formula | C₁₂H₁₁D₆N₃O |

| Molecular Weight | 225.32 g/mol |

| Melting Point | 139-141°C |

| SMILES | [2H]C([2H])([2H])N(C([2H])([2H])[2H])/C(C)=N/C1=CC=C(C=C1)NC(C)=O |

Experimental Protocols

Synthesis of this compound (Hypothetical)

The synthesis of the non-deuterated parent compound likely involves the reaction of a substituted aniline with an acylating agent. A plausible route for the deuterated analog would involve the use of deuterated starting materials.

Materials:

-

4-Aminoacetanilide

-

N,N-Dimethylacetamide-d6 dimethyl acetal (or a similar deuterated acetylating agent)

-

Anhydrous toluene

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, solvents)

Procedure:

-

In a round-bottom flask dried under an inert atmosphere, dissolve 4-aminoacetanilide in anhydrous toluene.

-

To the stirred solution, add a molar equivalent of N,N-dimethylacetamide-d6 dimethyl acetal.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

-

Characterize the purified product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Quantitative Analysis by LC-MS/MS (Adapted from N,N-dimethylacetamide analysis)

This protocol outlines a general method for the quantification of the target compound in a biological matrix, where it would typically be used as an internal standard.

Materials and Equipment:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase analytical column

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., plasma, urine)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

For use as an internal standard, spike the biological matrix samples with a known concentration of the d6-labeled compound.

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile to the sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the specific precursor-to-product ion transitions for both the analyte (the non-deuterated compound) and the internal standard (this compound).

-

-

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the metabolism, mechanism of action, or any associated biological signaling pathways for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine or its deuterated analog. The primary application of the d6 variant is as an internal standard in analytical chemistry, leveraging its chemical similarity and mass difference from the non-deuterated form for accurate quantification.[1]

While the broader class of acetamide derivatives has been explored for various therapeutic applications, any extrapolation to this specific compound would be speculative without direct experimental evidence.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

References

In-Depth Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

CAS Number: 1795137-54-0

Abstract

This technical guide provides a comprehensive overview of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated stable isotope-labeled compound. The primary application of this compound is as an internal standard in bioanalytical and pharmacokinetic studies, facilitating accurate quantification of its non-deuterated counterpart by mass spectrometry. This document collates available chemical and physical data, outlines a plausible synthetic route, and presents a general experimental workflow for its use in liquid chromatography-mass spectrometry (LC-MS) based assays. Due to a lack of publicly available research, information on the specific pharmacology and mechanism of action of the parent compound is currently unavailable.

Chemical and Physical Properties

This compound is the deuterium-labeled version of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The six deuterium atoms are located on the two N-methyl groups, providing a stable isotopic label for mass spectrometry-based quantification.

| Property | Value | Reference |

| CAS Number | 1795137-54-0 | [1][2] |

| Unlabeled CAS Number | 1358054-66-6 | [1][2] |

| Molecular Formula | C₁₂H₁₁D₆N₃O | [1][2] |

| Molecular Weight | 225.32 g/mol | [1] |

| IUPAC Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | [2] |

| Synonyms | This compound | [2] |

| Primary Application | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in pharmacokinetic studies. | [1] |

Synthesis

A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related acetamidine and acetamide compounds. The following workflow illustrates a potential synthetic pathway.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-(4-nitrophenyl)acetamide

-

Dissolve 4-nitroaniline in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product can be isolated by precipitation in water and purified by recrystallization.

Step 2: Synthesis of N-(4-aminophenyl)acetamide

-

Suspend N-(4-nitrophenyl)acetamide in a suitable solvent.

-

Perform a reduction of the nitro group. This can be achieved using various methods, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.

-

Upon completion of the reaction, the catalyst is filtered off, and the product is isolated and purified.

Step 3: Synthesis of this compound

-

React N-(4-aminophenyl)acetamide with a deuterated amidine-forming reagent, such as N,N-dimethylacetamide-d6 dimethyl acetal.

-

This reaction typically proceeds under anhydrous conditions and may require heating.

-

The final product, this compound, would be purified using chromatographic techniques to ensure high purity and isotopic enrichment.

Pharmacology and Mechanism of Action

There is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological effects of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. Extensive searches of scientific databases have not yielded any studies on its biological activity. Therefore, no signaling pathway diagrams can be provided at this time.

Metabolism

Specific metabolic pathways for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine have not been described in the literature. However, studies on the structurally related solvent, N,N-dimethylacetamide (DMAC), indicate that it undergoes metabolism primarily in the liver. The main metabolic pathway is N-dealkylation, mediated by cytochrome P450 enzymes, particularly CYP2E1. This process results in the formation of N-monomethylacetamide (MMA) and formaldehyde. It is plausible that the non-deuterated parent compound of the title molecule follows a similar metabolic fate.

Experimental Applications and Protocols

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of its non-deuterated analog in biological matrices using LC-MS/MS. The use of a SIL-IS is the gold standard in bioanalysis as it corrects for variations in sample preparation, matrix effects, and instrument response.

General Experimental Workflow for Bioanalytical Quantification:

General LC-MS/MS Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of this compound solution in a suitable solvent (e.g., acetonitrile).

-

Perform protein precipitation by vortexing and subsequent centrifugation.

-

The resulting supernatant is transferred for analysis. Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for sample clean-up.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is typically used for separation.

-

The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry (MS/MS):

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in prepared standards.

-

The concentration of the analyte in the unknown samples is then determined from this calibration curve.

-

Conclusion

This compound is a specialized chemical primarily used as a stable isotope-labeled internal standard for high-precision quantitative bioanalysis. While its chemical properties are well-defined, there is a significant gap in the publicly available scientific literature regarding its synthesis, specific experimental applications, and the pharmacological profile of its non-deuterated analog. The information provided in this guide is based on available data from chemical suppliers and extrapolated knowledge from structurally related compounds. Further research is required to fully elucidate the biological significance and potential applications of this molecule beyond its role as an analytical standard.

References

Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is a high-purity, stable isotope-labeled compound. It serves as the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The primary application of this compound is as an internal standard for quantitative analysis in bioanalytical studies.[1] Its six deuterium atoms provide a distinct mass shift, making it an ideal tool for mass spectrometry-based assays (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and procedural variability.

The core structure, "N'-(4-Acetylaminophenyl)...", is closely related to the well-known analgesic, Acetaminophen (N-(4-hydroxyphenyl)acetamide), suggesting that the parent compound is a derivative or potential metabolite. While the exact origin and metabolic significance of the parent compound are not extensively documented in public literature, its structure indicates a potential role in studies involving parasiticides. The deuterated form is essential for pharmacokinetic and drug metabolism studies requiring precise quantification of the unlabeled analyte in biological matrices.

Chemical and Physical Properties

The key physicochemical properties of this compound have been compiled from various suppliers and databases. All quantitative data is summarized in the table below for clarity and ease of reference.

| Property | Value | Reference(s) |

| Chemical Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide | [2][3] |

| CAS Number | 1795137-54-0 | [1][2] |

| Unlabeled CAS | 1358054-66-6 | [1] |

| Molecular Formula | C₁₂H₁₁D₆N₃O | [2][4] |

| Molecular Weight | 225.32 g/mol | [1][4] |

| Appearance | White Solid | [5] |

| Melting Point | 139-141°C | [5] |

| Purity (Isotopic) | Typically ≥98 atom % D | |

| Solubility | Soluble in Methanol | [5] |

| Storage Conditions | Store at Refrigerator temperature. Shipped at room temperature. | [1][5] |

| SMILES | [2H]C([2H])([2H])N(/C(C)=N/c1ccc(NC(C)=O)cc1)C([2H])([2H])[2H] | [1][2] |

| InChI | InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/b13-9+/i3D3,4D3 | [2] |

Applications in Bioanalysis

The primary and critical application of this compound is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis.

In liquid chromatography-mass spectrometry (LC-MS/MS), an ideal internal standard must mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to chromatography and ionization—without interfering with its signal. Deuterated standards like this one are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled parent compound.

Key advantages include:

-

Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can cause ion suppression or enhancement, leading to inaccurate quantification. The SIL-IS experiences the same matrix effects as the analyte, allowing for an accurate correction based on the ratio of their signals.

-

Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the SIL-IS, ensuring the final analyte/IS ratio remains constant and the calculated concentration is accurate.

-

Improved Precision and Accuracy: By accounting for variations in injection volume and instrument response, the use of a SIL-IS significantly improves the precision and reproducibility of the analytical method.

Experimental Protocols

While a specific, validated LC-MS/MS method for N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is not publicly available in peer-reviewed literature, a robust protocol can be established based on standard methodologies for analyzing small polar molecules in biological fluids. The following protocol is a representative example for the quantification of the parent compound in human plasma using its deuterated internal standard.

Sample Preparation: Protein Precipitation

This method is fast, simple, and effective for removing the majority of protein from plasma samples.

-

Prepare Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in methanol.

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.

-

Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution with blank plasma to prepare calibration standards and QCs at various concentrations.

-

-

Precipitation Protocol:

-

Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

LC System: UHPLC System

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

Time (min) Flow Rate (mL/min) % B 0.00 0.4 5 2.50 0.4 95 3.00 0.4 95 3.10 0.4 5 | 4.00 | 0.4 | 5 |

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Hypothetical):

-

Analyte (Parent): Q1 m/z 220.3 → Q3 m/z [Fragment Ion]

-

Internal Standard (d6): Q1 m/z 226.3 → Q3 m/z [Same Fragment Ion] (Note: Specific fragment ions must be determined experimentally by infusing the pure compounds into the mass spectrometer.)

-

Visualized Workflows and Relationships

Bioanalytical Workflow for Quantification

The following diagram illustrates the typical workflow for quantifying an analyte in a biological matrix using a deuterated internal standard.

Role of Internal Standard in Data Correction

This diagram illustrates the logical relationship between the analyte and the internal standard in correcting for analytical variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. hbcsci.com [hbcsci.com]

- 5. This compound | 1795137-54-0 [amp.chemicalbook.com]

Elucidation of the Molecular Structure: A Technical Guide to N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. This deuterated analog is a critical internal standard in pharmacokinetic and metabolic studies due to its mass difference from the parent compound. Its precise structural confirmation is paramount for its application in quantitative bioanalysis.

Proposed Synthesis Pathway

The synthesis of this compound can be hypothetically achieved through the condensation reaction between N-(4-aminophenyl)acetamide and a deuterated dimethylacetamide derivative, such as N,N-dimethylacetamide-d6 dimethyl acetal, under acidic conditions. This reaction forms the desired acetamidine linkage.

Caption: Proposed synthetic route for the target compound.

Analytical Workflow for Structure Elucidation

A systematic approach is employed to confirm the identity and structure of the synthesized compound. This involves a combination of chromatographic purification followed by spectroscopic analysis to determine its mass, fragmentation pattern, functional groups, and atomic connectivity.

An In-depth Technical Guide to Deuterium Labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine, a stable isotope-labeled compound primarily utilized as an internal standard in quantitative bioanalysis and as a tracer in metabolic studies. This document details its chemical properties, a proposed synthesis protocol, representative analytical data, and a detailed experimental protocol for its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The information herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry in the effective application of this critical analytical tool.

Introduction

Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (d6-APDMA) is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The replacement of six hydrogen atoms with deuterium on the dimethylamino group provides a mass shift that allows for its differentiation from the unlabeled form in mass spectrometry, without significantly altering its chemical and physical properties. This makes it an ideal internal standard for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative analytical methods.[1][2]

Chemical Properties and Data

The fundamental chemical properties of d6-APDMA are summarized in the table below. While a specific Certificate of Analysis for this compound is not publicly available, the provided data is based on information from chemical suppliers and typical specifications for high-purity deuterated standards.

| Property | Value |

| Chemical Name | N'-(4-Acetylaminophenyl)-N,N-di(trideuteriomethyl)acetamidine |

| Synonyms | d6-APDMA |

| CAS Number | 1795137-54-0 |

| Molecular Formula | C₁₂H₁₁D₆N₃O |

| Molecular Weight | 225.32 g/mol |

| Isotopic Purity | ≥ 98 atom % D (representative) |

| Chemical Purity | ≥ 99% (representative) |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in methanol, acetonitrile, DMSO (predicted) |

Representative Analytical Data

The following are representative analytical data based on the chemical structure of d6-APDMA.

Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the deuterated compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 226.3 |

| [M+Na]⁺ | 248.3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show signals corresponding to the non-deuterated protons in the molecule. The signals for the dimethylamino group would be absent in the ¹H NMR spectrum due to deuteration.

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration |

| Acetyl CH₃ | ~2.1 | s | 3H |

| Acetamidine CH₃ | ~2.0 | s | 3H |

| Aromatic CH | ~7.5 | d | 2H |

| Aromatic CH | ~7.1 | d | 2H |

| NH | ~9.8 | s | 1H |

Synthesis Protocol

Proposed Synthesis of Deuterium Labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine

Materials:

-

N-(4-acetylaminophenyl)acetamide

-

Deuterated dimethylformamide (DMF-d7)

-

Oxalyl chloride or phosphorus oxychloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Experimental Procedure:

-

Activation of DMF-d7: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve deuterated dimethylformamide (DMF-d7) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride or phosphorus oxychloride (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes to form the deuterated Vilsmeier reagent.

-

Amidine Formation: Dissolve N-(4-acetylaminophenyl)acetamide (1.0 eq) in anhydrous DCM and add it to the Vilsmeier reagent solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous sodium bicarbonate solution until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine.

Metabolism of the Parent Compound

Specific metabolic studies on N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine are not extensively reported. However, based on the metabolism of structurally related aromatic amines and acetamidines, the following metabolic pathways can be anticipated:

-

Hydrolysis: The acetamidine group may undergo hydrolysis to form the corresponding amide and dimethylamine.

-

N-dealkylation: The dimethylamino group could be subject to oxidative N-dealkylation, mediated by cytochrome P450 enzymes, to form the N-methyl and subsequently the primary amine metabolites.

-

Aromatic Hydroxylation: The phenyl ring may undergo hydroxylation at positions ortho or meta to the existing substituents.

-

Conjugation: The resulting hydroxylated or amine metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.

Experimental Protocol: Bioanalytical Application

This section provides a detailed protocol for a hypothetical LC-MS/MS method for the quantification of a hypothetical aromatic amine drug, "Aromatine," in human plasma, using d6-APDMA as an internal standard.

Materials and Reagents

-

Aromatine reference standard

-

Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (d6-APDMA) internal standard (IS)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Stock and Working Solutions

-

Aromatine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Aromatine and dissolve in 10 mL of methanol.

-

d6-APDMA Stock Solution (1 mg/mL): Accurately weigh 1 mg of d6-APDMA and dissolve in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Aromatine by serial dilution of the stock solution with 50:50 methanol:water.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the d6-APDMA stock solution in acetonitrile.

Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of human plasma into the appropriate tubes.

-

For calibration standards and QCs, spike with the appropriate working standard solution of Aromatine.

-

Add 150 µL of the internal standard spiking solution (100 ng/mL d6-APDMA in acetonitrile) to all tubes.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Aromatine: [M+H]⁺ > fragment ion (hypothetical)

-

d6-APDMA: 226.3 > fragment ion (to be determined experimentally)

-

Data Analysis

-

Integrate the peak areas for Aromatine and d6-APDMA.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Aromatine in the QC and unknown samples from the calibration curve.

Conclusion

Deuterium labeled N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine is a valuable tool for researchers in the pharmaceutical and life sciences. Its primary application as an internal standard in LC-MS/MS assays enables the development of robust and reliable methods for the quantification of drugs and their metabolites in complex biological matrices. This guide provides a foundational understanding of its properties, a plausible synthesis route, and a detailed framework for its application in bioanalysis, empowering scientists to confidently incorporate this standard into their research.

References

Technical Guide: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

Audience: Researchers, scientists, and drug development professionals.

Core Subject: N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is the deuterium-labeled form of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms (-d6) results in a higher molecular weight compared to its unlabeled counterpart. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its chemical properties are nearly identical to the non-deuterated form, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for its separate detection.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 225.32 g/mol [2][3][4] |

| Formula Weight | 225.319850668[5] |

| Molecular Formula | C₁₂H₁₁D₆N₃O[2][3][4][5] |

| CAS Number | 1795137-54-0[2][3] |

| Melting Point | 139-141°C[4][5] |

| Appearance | White Solid[4] |

| Solubility | Methanol[4] |

Applications in Research and Development

The primary application of this compound is as an internal standard for quantitative analysis.[1] Stable isotope-labeled compounds are ideal for this purpose because they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by mass. This allows for accurate quantification by correcting for variations in sample extraction, processing, and instrument response.

Key Experimental Use:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A known amount of the d6-labeled standard is spiked into a biological sample (e.g., plasma, urine) containing the unlabeled analyte. The two compounds co-elute during liquid chromatography, but are detected as distinct ions in the mass spectrometer due to their mass difference. The ratio of the analyte peak area to the internal standard peak area is used to calculate the analyte's concentration.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, this compound can be used as an internal standard in GC-MS analyses.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: It can also serve as an internal standard for quantitative NMR (qNMR).[1]

Experimental Workflow: Quantitative Analysis using LC-MS

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 4. mybiosource.com [mybiosource.com]

- 5. This compound | 1795137-54-0 [amp.chemicalbook.com]

An In-depth Technical Guide to the Metabolism of Diminazene Aceturate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diminazene aceturate, an aromatic diamidine, has long been a cornerstone in the treatment of animal trypanosomiasis and babesiosis. Understanding its metabolic fate is critical for optimizing therapeutic regimens, ensuring food safety, and exploring potential new applications. This technical guide provides a comprehensive overview of the metabolism of diminazene aceturate, detailing its biotransformation, identifying its primary metabolites, and presenting quantitative data from key studies. It includes detailed experimental methodologies and visual representations of the metabolic pathway and analytical workflows to support further research and development.

Introduction

Diminazene aceturate is primarily administered to livestock via intramuscular injection. Following administration, it is absorbed into the bloodstream and distributed to various tissues. The biotransformation of diminazene aceturate is a key determinant of its efficacy and the persistence of residues in edible tissues. This guide focuses on the metabolic processes that diminazene aceturate undergoes within the host animal.

Metabolic Pathway

The primary metabolic transformation of diminazene aceturate involves the cleavage of its triazene bridge. This biotransformation is thought to occur through hydrolysis. The breakdown of the parent compound results in the formation of two main metabolites.

The metabolic pathway can be visualized as follows:

Caption: Metabolic breakdown of Diminazene.

Identified Metabolites

Two primary metabolites of diminazene aceturate have been identified in vivo, particularly in studies involving cattle.[1]

-

p-aminobenzamidine: This is the major metabolite, resulting directly from the cleavage of the triazene linkage of the parent diminazene molecule.[1]

-

p-aminobenzamide: This is a secondary metabolite, likely formed from the further enzymatic action on p-aminobenzamidine.[1]

Quantitative Metabolic Data

Quantitative analysis of diminazene aceturate metabolism has been primarily conducted in cattle, with a focus on urinary excretion. The following tables summarize key quantitative findings from radiolabeled studies.

Table 1: Metabolite Profile in Cattle Urine Following Intramuscular Administration of Radiolabeled Diminazene Aceturate (3.5 mg/kg) [1]

| Compound | Percentage of Radioactivity in Urine |

| Parent Diminazene | ~74% |

| p-aminobenzamidine | ~22% |

| p-aminobenzamide | ~4% |

Table 2: Pharmacokinetic Parameters of Diminazene in Various Animal Species

| Species | Dose (mg/kg) & Route | Cmax | Tmax | Terminal Half-life | Reference |

| Cattle | 3.5 IM | 4.6 - 6 ppm | 15 - 45 min | 188 hours | |

| Sheep | 3.5 IM | 3.9 - 6.7 ppm | < 1 hour | - | |

| Goats | 3.5 IM | 3.9 - 6.7 ppm | < 1 hour | - | |

| Dogs | 4.2 IM | 1849 ± 268.7 ng/ml | 0.37 hours | 27.5 ± 25.0 hours | [2] |

| Rabbit | 3.5 IM | 1.1 ppm | < 1 hour | - | |

| Rat | - | 13 ppm | < 1 hour | - |

Experimental Protocols

The following sections detail the methodologies employed in key studies on diminazene aceturate metabolism.

Radiolabeled Metabolism Study in Cattle (Kellner et al., 1985)

This study was fundamental in identifying and quantifying the metabolites of diminazene.

-

Objective: To investigate the disposition and metabolism of diminazene aceturate in cattle.

-

Test Substance: Diminazene diaceturate-(bis-phenyl-U-14C).

-

Animals: Healthy male calves.

-

Administration: Intramuscular injection of approximately 3.5 mg/kg body weight.

-

Sample Collection: Blood, plasma, urine, and feces were collected at various time points. Edible tissues were collected post-mortem.

-

Analytical Method:

-

Measurement of Radioactivity: Total radioactivity in samples was determined using liquid scintillation counting.

-

Metabolite Profiling: Urine samples were analyzed using thin-layer chromatography (TLC) to separate the parent compound from its metabolites. The identity of the metabolites was confirmed by comparison with reference standards.

-

Tissue Residue Analysis: Radioactivity in tissues was measured to determine residue levels.

-

High-Performance Liquid Chromatography (HPLC) for Diminazene and Metabolites

HPLC methods are crucial for the routine analysis of diminazene residues in various biological matrices.

-

Objective: To quantify the concentration of diminazene and its metabolites in plasma, milk, and tissues.

-

Sample Preparation:

-

Plasma/Milk: Paired-ion extraction is often employed. An internal standard is added, and the sample is deproteinized, typically with an acid. The supernatant is then cleaned up using solid-phase extraction (SPE).

-

Tissues: Homogenization of the tissue is followed by extraction with a suitable solvent, often a mixture of water and acetonitrile. The extract is then purified using SPE.

-

-

Chromatographic Conditions (General Example):

-

Column: Reversed-phase column (e.g., C18 or CN).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate at a specific pH) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength specific to diminazene and its metabolites (e.g., 369-380 nm).

-

-

Quantification: The concentration of the analytes is determined by comparing the peak areas to those of known standards.

An illustrative workflow for a typical analytical experiment is presented below.

Caption: Generalized experimental workflow.

Conclusion

The metabolism of diminazene aceturate is characterized by the hydrolytic cleavage of the triazene bridge, leading to the formation of p-aminobenzamidine and, to a lesser extent, p-aminobenzamide. The parent drug is the major component excreted in the urine of cattle, followed by its primary metabolites. The persistence of diminazene residues in tissues, particularly the liver and kidneys, necessitates the adherence to appropriate withdrawal periods in food-producing animals. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacology, and food safety. Further research could focus on the specific enzymes responsible for the biotransformation of diminazene and the potential for species-specific differences in its metabolic profile.

References

The Deuterium Switch: An In-Depth Technical Guide to the Role of Deuterated Compounds in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates represents a pivotal advancement in medicinal chemistry. This technique, known as deuteration, has evolved from a niche tool for mechanistic studies into a powerful strategy for enhancing the pharmacokinetic (PK) properties of pharmaceuticals. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, it is possible to favorably alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to significant improvements in efficacy, safety, and patient compliance. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in pharmacokinetic studies.

Core Principle: The Kinetic Isotope Effect (KIE)

The fundamental principle underlying the utility of deuteration in modifying drug pharmacokinetics is the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as protium (the most common hydrogen isotope). This seemingly minor difference in mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process.

Many critical drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[1][2] By strategically placing deuterium at these "metabolic soft spots," the rate of metabolic clearance can be significantly reduced.[3][4] This attenuation of metabolism can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-life (t½): The drug remains in the systemic circulation for a longer period.

-

Increased Bioavailability (AUC): The overall exposure of the body to the drug is enhanced.

-

Reduced Formation of Metabolites: This can be beneficial if a metabolite is associated with toxicity or if the parent drug is the primary active moiety.

-

Improved Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient convenience and adherence.[1][5]

The following diagram illustrates the energy difference required to break a C-H versus a C-D bond, which is the basis of the Kinetic Isotope Effect.

Application in "Heavy Drug" Development: Enhancing Pharmacokinetic Profiles

The deliberate deuteration of a drug molecule to improve its pharmacokinetic properties is often referred to as creating a "heavy drug." This strategy has been successfully employed to bring new therapeutic agents to market with tangible clinical benefits.

Case Study: Deutetrabenazine vs. Tetrabenazine

Tetrabenazine is a drug used to treat chorea associated with Huntington's disease. However, it is rapidly and extensively metabolized, leading to a short half-life and the need for frequent dosing.[6] Deutetrabenazine is a deuterated version of tetrabenazine designed to have a more favorable pharmacokinetic profile.[7][8][9]

The following table summarizes the key pharmacokinetic parameters of the active metabolites of tetrabenazine and deutetrabenazine.

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Fold Change |

| Total Active Metabolites (α+β)-HTBZ | |||

| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x Increase |

| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x Increase |

| t½ (hours) | 4.8 | 8.6 | ~1.8x Increase |

| Data sourced from a single-dose crossover study in healthy volunteers.[6] |

As the data illustrates, deuteration resulted in a significant increase in the half-life and overall exposure (AUC) of the active metabolites, with only a minor increase in the peak plasma concentration (Cmax). This improved pharmacokinetic profile allows for less frequent dosing and a lower daily dose of deutetrabenazine compared to tetrabenazine to achieve similar therapeutic concentrations.[6][8]

Case Study: d9-Methadone vs. Methadone

Methadone is a long-acting opioid used for pain management and opioid maintenance therapy. Its metabolism can vary significantly between individuals. A deuterated version, d9-methadone, has been investigated to assess the impact of deuteration on its pharmacokinetics.

The following table presents a comparison of the pharmacokinetic parameters of methadone and d9-methadone in mice.

| Parameter | Methadone | d9-Methadone | Fold Change |

| Cmax (in plasma) | Baseline | 4.4x Increase | 4.4x |

| AUC (in plasma) | Baseline | 5.7x Increase | 5.7x |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Reduction |

| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9x Reduction |

| Data from a single intravenous dose study in male CD-1 mice.[10][11] |

The results demonstrate a substantial increase in plasma exposure (Cmax and AUC) and a significant reduction in clearance for d9-methadone compared to its non-deuterated counterpart.[10][11] Interestingly, the brain-to-plasma ratio was significantly lower for the deuterated compound, suggesting altered tissue distribution.[10][11]

Experimental Protocols

In Vitro Metabolic Stability Assay

This assay is a crucial first step in evaluating the potential of deuteration to improve a drug's metabolic profile.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog in liver microsomes.

Methodology:

-

Reagents and Materials:

-

Pooled human or other species liver microsomes.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Phosphate buffer (pH 7.4).

-

Deuterated and non-deuterated test compounds.

-

Incubator/shaking water bath set to 37°C.

-

Quenching solution (e.g., cold acetonitrile).

-

LC-MS/MS system for analysis.

-

-

Procedure: a. Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO). b. Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer. c. Pre-incubate the microsomal suspension at 37°C for 5-10 minutes. d. Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system. e. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture and immediately add it to the quenching solution to stop the reaction.[12] f. Centrifuge the samples to pellet the precipitated proteins. g. Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the in vitro half-life: t½ = 0.693 / k. d. Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[5]

The following workflow diagram illustrates the key steps in an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, an in vivo study is necessary to understand the full pharmacokinetic profile.

Objective: To determine and compare the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance) of a deuterated compound and its non-deuterated analog following administration to rodents.

Methodology:

-

Animals:

-

Use a suitable rodent species (e.g., Sprague-Dawley rats or CD-1 mice).

-

Acclimatize animals to the housing conditions for at least one week before the study.

-

Fast animals overnight before dosing.

-

-

Dosing:

-

Divide animals into two groups: one receiving the deuterated compound and the other receiving the non-deuterated analog.

-

Administer the compounds at a predetermined dose via the intended clinical route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[12]

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point. The use of a deuterated internal standard is highly recommended for this analysis (see next section).

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data for both compounds.

-

Statistically compare the parameters between the two groups to assess the in vivo impact of deuteration.

-

The logical flow of an in vivo pharmacokinetic study is depicted in the following diagram.

Deuterated Compounds as Internal Standards in Bioanalysis

Beyond their role in modifying drug metabolism, deuterated compounds are the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][13]

An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis.[13] Deuterated analogs of the analyte are nearly identical in terms of their extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[14] However, they are readily distinguishable by their mass-to-charge ratio (m/z).

The use of a deuterated internal standard helps to correct for:

-

Matrix Effects: Co-eluting endogenous components in biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A deuterated IS experiences the same matrix effects, allowing for accurate normalization.[11]

-

Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps are accounted for by the IS.

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected.

Experimental Protocol: Bioanalysis using a Deuterated Internal Standard

Objective: To accurately quantify the concentration of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.

Methodology:

-

Preparation of Standards:

-

Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.

-

Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation: a. To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed amount of the deuterated internal standard solution. b. Perform a sample extraction procedure to remove proteins and other interfering substances. A common method is protein precipitation, where a cold organic solvent like acetonitrile is added to the sample. c. Vortex and centrifuge the samples. d. Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

LC-MS/MS Analysis: a. Inject the prepared samples onto an appropriate LC column to chromatographically separate the analyte and IS from other components. b. The eluent from the LC is introduced into the mass spectrometer. c. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated IS.

-

Data Analysis: a. Integrate the peak areas for the analyte and the IS in each sample. b. Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard. c. Generate a calibration curve by plotting the peak area ratio versus the known concentration of the analyte for the calibration standards. A linear regression with a weighting factor is typically used. d. Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the central role of a deuterated internal standard in correcting for variability in bioanalysis.

Conclusion

Deuterium labeling is a validated and powerful strategy in drug development for enhancing the pharmacokinetic properties of therapeutic agents. By leveraging the kinetic isotope effect, medicinal chemists can strategically slow metabolic clearance, leading to improved drug exposure, potentially better safety profiles, and more convenient dosing regimens. The success of drugs like deutetrabenazine underscores the clinical and commercial viability of this approach. Furthermore, the use of deuterated compounds as internal standards is indispensable for achieving accurate and reliable quantitative data in bioanalytical studies. A thorough understanding of a drug's metabolism, coupled with rigorous in vitro and in vivo experimental evaluation, is paramount to successfully harnessing the benefits of deuterium modification. As analytical techniques continue to advance, the precision and application of deuterium labeling in creating superior pharmaceuticals are set to expand further.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. neurology.org [neurology.org]

- 7. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

An In-depth Technical Guide to the Physical Characteristics of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the deuterated compound N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6. Intended for researchers, scientists, and professionals in drug development, this document compiles available data on the compound's properties, outlines generalized experimental protocols for its synthesis and analysis, and presents a logical workflow for its characterization. The inclusion of deuterium in this molecule makes it a valuable tool, primarily as an internal standard in quantitative analytical studies.

Introduction

This compound is the deuterated analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. The incorporation of six deuterium atoms into the dimethylamino group offers a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart. Stable isotope-labeled compounds are critical in pharmacokinetic and metabolic studies, allowing for precise tracking and measurement of drug candidates and their metabolites. This guide focuses on the fundamental physical and chemical properties of this deuterated standard.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Chemical Name | N-[4-[(E)-1-[bis(trideuteriomethyl)amino]ethylideneamino]phenyl]acetamide |

| CAS Number | 1795137-54-0 |

| Molecular Formula | C₁₂H₁₁D₆N₃O |

| Molecular Weight | 225.32 g/mol [1] |

| Appearance | White Solid |

| Melting Point | 139-141°C |

| Solubility | Soluble in Methanol |

| SMILES | [2H]C([2H])([2H])N(C(=N/c1ccc(NC(=O)C)cc1)\C)C([2H])([2H])[2H][2][3] |

| InChI | InChI=1S/C12H17N3O/c1-9(15(3)4)13-11-5-7-12(8-6-11)14-10(2)16/h5-8H,1-4H3,(H,14,16)/b13-9+/i3D3,4D3[2][3] |

| Storage Temperature | Refrigerator |

Experimental Protocols

General Synthesis Method

The synthesis of this compound would likely involve the reaction of a suitable N-(4-aminophenyl)acetamide derivative with a deuterated dimethylamine source. A common method for forming the amidine group is the reaction of an amine with a Vilsmeier-type reagent or a dimethylacetamide acetal.

Reaction Scheme (Hypothetical):

A potential synthetic route could involve the reaction of 4-aminoacetanilide with deuterated N,N-dimethylacetamide dimethyl acetal (DMADA-d6).

Materials:

-

4-Aminoacetanilide

-

N,N-Dimethylacetamide-d6 dimethyl acetal

-

Anhydrous toluene or other suitable aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of 4-aminoacetanilide in anhydrous toluene under an inert atmosphere, add N,N-dimethylacetamide-d6 dimethyl acetal.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization Methods

The synthesized compound would be characterized using a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be used to confirm the presence of the aromatic and acetyl protons. The signals corresponding to the N,N-dimethyl groups would be absent or significantly reduced, confirming the high level of deuteration.

-

²H NMR: Deuterium NMR would show a signal corresponding to the deuterated methyl groups.

-

¹³C NMR: The carbon NMR would show the expected signals for the carbon skeleton of the molecule. The signals for the deuterated methyl carbons would appear as a multiplet due to coupling with deuterium.

3.2.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and the exact mass of the molecule, verifying the incorporation of six deuterium atoms. The expected molecular ion peak would be at m/z 226.19 (for [M+H]⁺).

3.2.3. High-Performance Liquid Chromatography (HPLC)

-

HPLC would be employed to determine the purity of the compound. A suitable reversed-phase column with a mobile phase gradient of water and acetonitrile (both likely containing a small amount of formic acid or ammonium acetate) would be used. Detection would typically be by UV absorbance at a wavelength where the chromophore absorbs maximally.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound is a crucial tool for advanced analytical and pharmacological research. This guide has consolidated the available data on its physical characteristics and provided a framework for its synthesis and characterization. The detailed methodologies and structured data presentation aim to support researchers in the effective utilization of this stable isotope-labeled compound. As with any chemical substance, appropriate safety precautions should be taken during handling and storage. Researchers should consult the relevant Safety Data Sheet (SDS) before use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. N’-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6: A Technical Guide for Research Applications

For Research Use Only

This technical guide provides an in-depth overview of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6, a deuterated analog of a diminazene-related compound. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and workflow visualizations to support its application in a research setting.

Core Compound Properties

This compound is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy. The incorporation of six deuterium atoms provides a distinct mass shift from its non-deuterated counterpart, allowing for precise quantification in complex biological matrices.

| Property | Value |

| Chemical Name | This compound |

| IUPAC Name | N-(4-{[(1E)-1-(dimethylamino-d6)ethylidene]amino}phenyl)acetamide |

| Molecular Formula | C₁₂H₁₁D₆N₃O |

| Molecular Weight | 225.32 g/mol |

| CAS Number | 1795137-54-0 |

| Appearance | Solid |

| Primary Application | Internal standard for quantitative analysis, tracer in metabolic studies |

Analytical Applications and Experimental Protocols

The primary utility of this compound lies in its role as an internal standard to ensure accuracy and precision in quantitative analyses. Below are generalized experimental protocols for its use in LC-MS, GC-MS, and qNMR. These protocols are representative and will require optimization for specific instrumentation and matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Deuterated internal standards are the gold standard in quantitative LC-MS analysis, as they co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement.

Representative Experimental Protocol for LC-MS Analysis:

-

Preparation of Stock Solutions:

-

Analyte Stock Solution (non-deuterated): Prepare a 1 mg/mL stock solution of the non-deuterated analog in a suitable solvent (e.g., methanol, acetonitrile).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the biological matrix of interest (e.g., plasma, urine).

-

Add a fixed concentration of the internal standard to each calibration standard and QC sample.

-

-

Sample Preparation (e.g., Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/QC), add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A C18 reversed-phase column is often suitable for this class of compounds.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate, is a common starting point.

-

Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the precursor and product ion transitions for both the analyte and the deuterated internal standard.

-

The precursor ion for the d6-internal standard will be 6 mass units higher than the analyte.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For analysis by GC-MS, derivatization may be necessary to improve the volatility and thermal stability of the analyte and internal standard.

Representative Experimental Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Evaporate the extract to dryness.

-

Add a derivatizing agent (e.g., BSTFA, MSTFA) and a suitable solvent (e.g., acetonitrile).

-

Heat the mixture to facilitate the derivatization reaction.

-

-

GC-MS Conditions:

-

GC Column: A mid-polarity column (e.g., DB-5ms) is often a good starting point.

-

Injection: Use a splitless injection mode for trace analysis.

-

Oven Temperature Program: Develop a temperature gradient to ensure good separation of the analytes from matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized analyte and the d6-internal standard.

-

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of a substance. A deuterated internal standard can be used, although a non-deuterated standard with well-resolved signals is more common. If used, the non-deuterated signals of the internal standard would be used for quantification.

Representative Experimental Protocol for qNMR:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte and the internal standard into a vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

-

Calculate the purity of the analyte based on the integral values, the number of protons for each signal, and the known weights and purities of the analyte and internal standard.

-

Synthesis Pathway

A plausible synthetic route for this compound would involve the reaction of a deuterated dimethylamine with an activated form of N-(4-aminophenyl)acetamide, followed by further modifications.

Biological Context and Considerations

As this compound is a research chemical intended for use as an analytical standard, there is no direct data on its biological activity or involvement in signaling pathways. However, understanding the context of its non-deuterated parent compound, diminazene, can be informative.

Diminazene is an antitrypanosomal agent.[1] Its metabolism in cattle has been shown to produce metabolites such as p-aminobenzamidine and p-aminobenzamide.[1] The broader class of phenylacetamide derivatives has been investigated for a range of biological activities, including potential anticancer and anti-inflammatory properties. It is important to note that these activities are not established for this compound, and it should be handled with the appropriate precautions for a research chemical of unknown biological activity.

Disclaimer

This document is intended for informational purposes for research use only. The provided experimental protocols are generalized and require optimization for specific applications. This compound should be handled by trained professionals in a laboratory setting, following all appropriate safety guidelines.

References

Methodological & Application

Application Notes and Protocols for the Use of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine-d6 is the deuterium-labeled analog of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine. This application note provides a comprehensive guide for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The principle of using a SIL-IS lies in its chemical and physical similarity to the analyte of interest.[1] this compound and its non-deuterated counterpart exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of the deuterated standard to samples at an early stage, any variability in the analytical process, such as extraction recovery or matrix effects, can be effectively normalized.[1][3] This results in more reliable and reproducible quantification of the target analyte.

This document outlines a detailed protocol for the analysis of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in a biological matrix (human plasma) using this compound as an internal standard. The provided methodologies and data are intended as a guide for researchers to develop and validate their own robust bioanalytical methods.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantification of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine in human plasma.

Materials and Reagents

-

N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine (Analyte)

-

This compound (Internal Standard)

-

Human Plasma (with appropriate anticoagulant, e.g., K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N'-(4-Acetylaminophenyl)-N,N-dimethylacetamidine and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Working Solutions (Calibration Standards and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor ion for both the analyte and the internal standard will be the protonated molecule [M+H]⁺. The exact m/z values should be determined by direct infusion of the compounds.

-

Product ions should be selected based on the most abundant and stable fragments observed in the MS/MS spectrum.

-

Data Presentation

The following tables summarize the expected performance characteristics of a validated LC-MS/MS method using this compound as an internal standard. The data presented here is for illustrative purposes.

Table 1: Linearity and Sensitivity